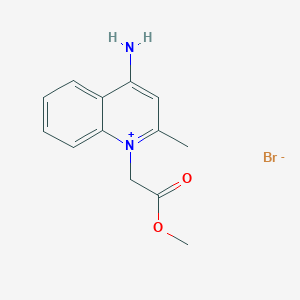![molecular formula C11H14BrFO2 B12613556 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene CAS No. 651326-85-1](/img/structure/B12613556.png)
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a fluorine atom, and an ethoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene typically involves the bromination of a suitable precursor, followed by the introduction of the ethoxyethoxy group. One common method involves the reaction of 2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. In oxidation reactions, the ethoxyethoxy group undergoes cleavage and transformation into aldehydes or carboxylic acids.
Comparison with Similar Compounds
- 1-Bromo-2-[(2-methoxyethoxy)methyl]benzene
- 1-Bromo-3-fluoro-2-methoxybenzene
- 1-Bromo-2-[(1-methoxyethoxy)methyl]-3-fluorobenzene
Uniqueness: 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the benzene ring, along with the ethoxyethoxy group, makes it a versatile intermediate for various synthetic applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry.
Properties
CAS No. |
651326-85-1 |
|---|---|
Molecular Formula |
C11H14BrFO2 |
Molecular Weight |
277.13 g/mol |
IUPAC Name |
1-bromo-2-(1-ethoxyethoxymethyl)-3-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-3-14-8(2)15-7-9-10(12)5-4-6-11(9)13/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
CFKMHZKFMKYUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC1=C(C=CC=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



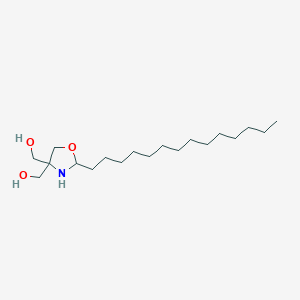
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
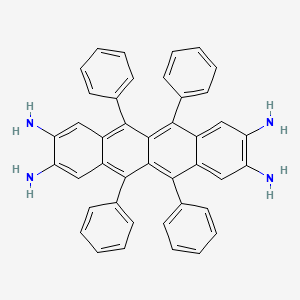
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
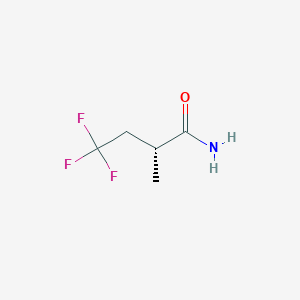
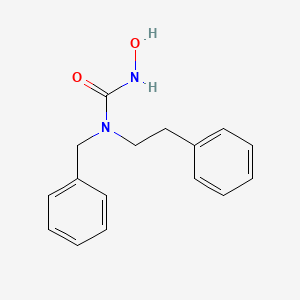
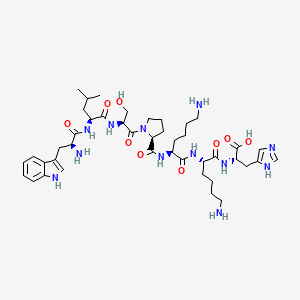
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
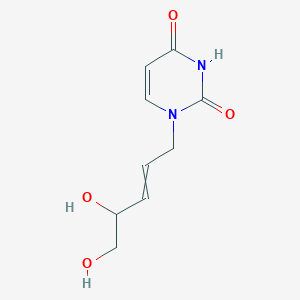

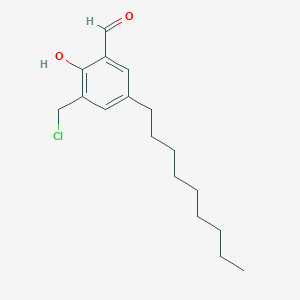
![5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12613563.png)
